molecular formula C18H32O6 B13723054 cis-2,17-Dihydroxy-9-octadecenedioic Acid

cis-2,17-Dihydroxy-9-octadecenedioic Acid

Cat. No.: B13723054
M. Wt: 344.4 g/mol
InChI Key: VUMVUTUEGSVYTI-UPHRSURJSA-N
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Description

cis-2,17-Dihydroxy-9-octadecenedioic Acid: is a dicarboxylic acid with two hydroxyl groups and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,17-Dihydroxy-9-octadecenedioic Acid typically involves the hydroxylation of oleic acid derivatives. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the correct geometric configuration of the double bond and the placement of hydroxyl groups.

Industrial Production Methods: Industrial production of this compound may involve bioconversion processes using microbial strains. For example, certain strains of Candida tropicalis have been used to convert oleic acid into the desired compound through enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: cis-2,17-Dihydroxy-9-octadecenedioic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated dicarboxylic acids.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: cis-2,17-Dihydroxy-9-octadecenedioic Acid is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology: In biological research, this compound can be used to study metabolic pathways involving fatty acids and their derivatives.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of cis-2,17-Dihydroxy-9-octadecenedioic Acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl groups and the double bond play crucial roles in its reactivity and binding affinity. The molecular targets and pathways involved include those related to fatty acid metabolism and signaling .

Comparison with Similar Compounds

  • 3-hydroxy-Δ9-cis-1,18-octadecenedioic acid
  • cis-9,10-Dihydroxystearic acid
  • cis-9,10-Epoxystearic acid

Comparison: cis-2,17-Dihydroxy-9-octadecenedioic Acid is unique due to the specific placement of hydroxyl groups and the double bond. This configuration imparts distinct chemical properties and reactivity compared to similar compounds. For example, 3-hydroxy-Δ9-cis-1,18-octadecenedioic acid has a different hydroxyl group placement, leading to variations in its chemical behavior and applications .

Properties

Molecular Formula

C18H32O6

Molecular Weight

344.4 g/mol

IUPAC Name

(Z)-2,17-dihydroxyoctadec-9-enedioic acid

InChI

InChI=1S/C18H32O6/c19-15(17(21)22)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(20)18(23)24/h1-2,15-16,19-20H,3-14H2,(H,21,22)(H,23,24)/b2-1-

InChI Key

VUMVUTUEGSVYTI-UPHRSURJSA-N

Isomeric SMILES

C(CCCC(C(=O)O)O)CC/C=C\CCCCCCC(C(=O)O)O

Canonical SMILES

C(CCCC(C(=O)O)O)CCC=CCCCCCCC(C(=O)O)O

Origin of Product

United States

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